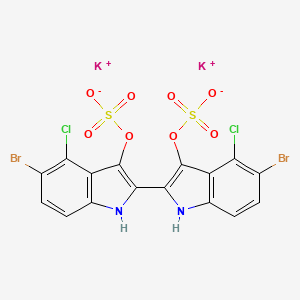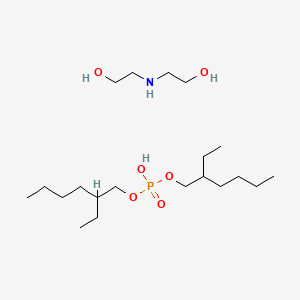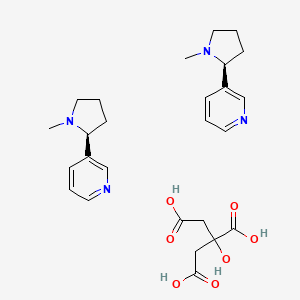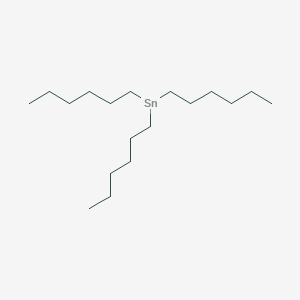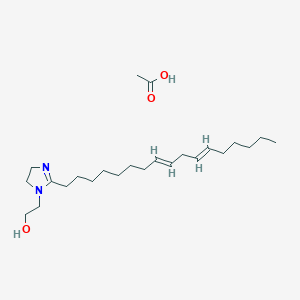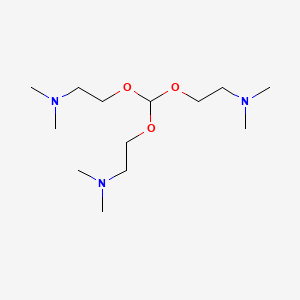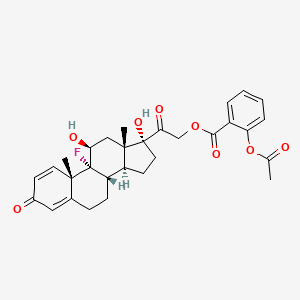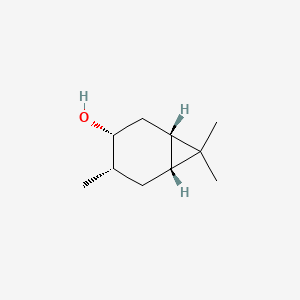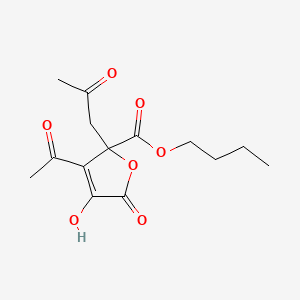
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- is a complex organic compound that features a furan ring, a carbothioamide group, and a methoxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbothioamide group: This step may involve the reaction of the furan derivative with thiourea or a similar reagent.
Methoxyimino functionalization: This can be done by reacting the intermediate with methoxyamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyimino group.
Reduction: Reduction reactions could target the carbothioamide group, converting it to other functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, potentially serving as drug candidates or pharmacological tools.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar carbothioamide groups.
Furan derivatives: Compounds containing the furan ring.
Methoxyimino compounds: Compounds with the methoxyimino functional group.
Properties
CAS No. |
178869-91-5 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-[(E)-methoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(6-7-20-10)15(21)17-12-4-5-14(18-2)11(8-12)9-16-19-3/h4-9H,1-3H3,(H,17,21)/b16-9+ |
InChI Key |
ZCQJFISKHKYVCS-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)/C=N/OC |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
